molecular formula C7H4N2Na2O3S2 B12772317 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt CAS No. 68994-94-5

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt

Cat. No.: B12772317
CAS No.: 68994-94-5
M. Wt: 274.2 g/mol
InChI Key: MGDPJSIGPWXNJA-UHFFFAOYSA-L
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Description

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt is a chemical compound with the molecular formula C7H4N2Na2O3S2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt typically involves the reaction of o-phenylenediamine with carbon disulfide and sodium hydroxide. The reaction conditions include heating the mixture under reflux, followed by neutralization with hydrochloric acid to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and nucleophilic reactions involving the thiol group. The sulfonic acid group makes the molecule water-soluble and acidic, enhancing its reactivity. The benzimidazole ring system is the core structure that interacts with various biological targets, contributing to its antimicrobial and other biological activities .

Comparison with Similar Compounds

1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt can be compared with other benzimidazole derivatives such as:

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the sulfonic acid and thiol groups.

Properties

CAS No.

68994-94-5

Molecular Formula

C7H4N2Na2O3S2

Molecular Weight

274.2 g/mol

IUPAC Name

disodium;2-sulfido-3H-benzimidazole-5-sulfonate

InChI

InChI=1S/C7H6N2O3S2.2Na/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;/h1-3H,(H2,8,9,13)(H,10,11,12);;/q;2*+1/p-2

InChI Key

MGDPJSIGPWXNJA-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=N2)[S-].[Na+].[Na+]

Origin of Product

United States

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